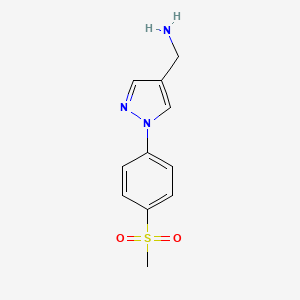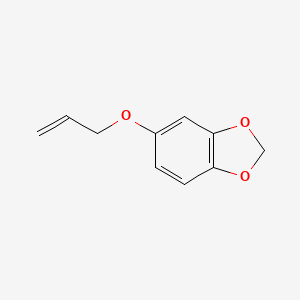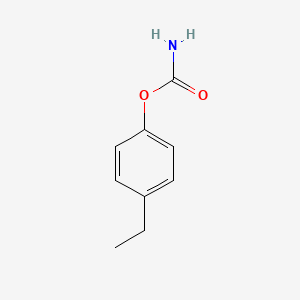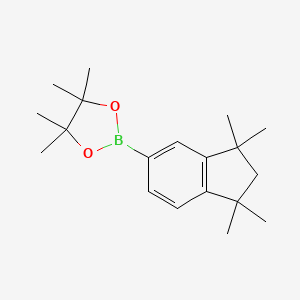
5-chloro-3-(2-iodoethyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-(2-iodoethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of chlorine and iodine atoms in the structure of this compound makes it a compound of interest in various chemical and pharmaceutical research fields due to its potential biological activities and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(2-iodoethyl)benzofuran can be achieved through several synthetic routes One common method involves the halogenation of benzofuran derivatives The process typically starts with the chlorination of benzofuran to introduce the chlorine atom at the 5-position
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-3-(2-iodoethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium iodide in acetone or other halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
Aplicaciones Científicas De Investigación
5-chloro-3-(2-iodoethyl)benzofuran has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on biological systems.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-(2-iodoethyl)benzofuran involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the compound’s structure can influence its reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-(2-iodoethyl)benzofuran
- 5-bromo-3-(2-iodoethyl)benzofuran
- 5-chloro-3-(2-bromoethyl)benzofuran
Uniqueness
5-chloro-3-(2-iodoethyl)benzofuran is unique due to the specific positioning of the chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
796851-79-1 |
|---|---|
Fórmula molecular |
C10H8ClIO |
Peso molecular |
306.53 g/mol |
Nombre IUPAC |
5-chloro-3-(2-iodoethyl)-1-benzofuran |
InChI |
InChI=1S/C10H8ClIO/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6H,3-4H2 |
Clave InChI |
SOUMQPQAINECAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=CO2)CCI |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-chloro-2H-pyrido[3,4-d]pyridazin-1-one](/img/structure/B8704093.png)
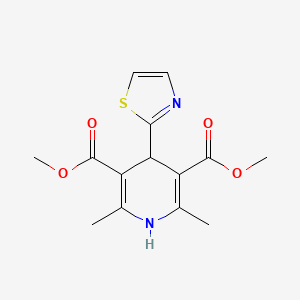

![4,5,6,7-Tetrahydrobenzo[b]thiophen-7-amine](/img/structure/B8704129.png)
